Barbituric acid, 5-allyl-5-(2-aminopropyl)- is a derivative of barbituric acid, a compound known for its pharmacological significance. Barbituric acid itself is a heterocyclic organic compound derived from urea and malonic acid, first synthesized in 1864 by Adolf von Baeyer. The specific compound in question features an allyl group and a 2-aminopropyl substituent at the 5-position of the barbituric acid structure, which influences its biological activity and potential applications in medicinal chemistry.
The compound can be synthesized through various methods involving barbituric acid as a precursor. Its molecular formula is with a molecular weight of approximately 215.24 g/mol . The compound has garnered interest for its potential use in pharmaceuticals, particularly as a sedative or hypnotic agent.
Barbituric acid, 5-allyl-5-(2-aminopropyl)- belongs to the class of compounds known as barbiturates, which are characterized by their sedative and hypnotic properties. These compounds are classified based on their structural variations and pharmacological effects, with this specific derivative potentially exhibiting unique therapeutic profiles due to its distinct substituents.
The synthesis of barbituric acid derivatives typically involves the condensation of malonic acid derivatives with urea. For the specific synthesis of 5-allyl-5-(2-aminopropyl)-barbituric acid, the following method is commonly employed:
The alkylation step often requires careful control of reaction conditions to avoid overreaction or formation of byproducts. Reaction yields can vary based on the choice of solvents, temperature, and catalysts used during the synthesis.
Barbituric acid, 5-allyl-5-(2-aminopropyl)- features a pyrimidine ring structure with three carbonyl groups at positions 2, 4, and 6. The substituents at the 5-position include an allyl group and a 2-aminopropyl group.
The compound's InChIKey is OTFYIZHYJNTWHY-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases . The structural representation can be visualized using molecular modeling software to analyze sterics and electronic properties.
Barbituric acid derivatives can undergo various chemical reactions including:
The reactivity of barbituric acids is influenced by the electron-withdrawing nature of the carbonyl groups, making them suitable for nucleophilic attacks during synthesis. Additionally, their ability to form stable complexes with metal ions can facilitate catalytic processes in organic synthesis .
The mechanism of action for barbiturates generally involves modulation of neurotransmitter activity in the central nervous system. Specifically, they enhance the effect of gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission.
This mechanism results in sedative effects and has implications for their use in treating anxiety, insomnia, and seizure disorders. The specific effects of barbituric acid, 5-allyl-5-(2-aminopropyl)- may vary based on its unique substituents which could influence binding affinity and efficacy at GABA receptors .
Barbituric acid, 5-allyl-5-(2-aminopropyl)- is typically a white crystalline solid at room temperature. It is soluble in polar solvents like water and ethanol but may have limited solubility in non-polar solvents.
The compound exhibits typical characteristics of barbiturates including:
Relevant data suggests that derivatives can exhibit varied solubility profiles depending on their substituents, influencing their pharmacokinetics .
Barbituric acid derivatives are primarily used in medicinal chemistry for their sedative and anticonvulsant properties. They have been explored for:
Barbituric acid (1H,3H,5H-pyrimidine-2,4,6-trione) was first synthesized in 1864 by Adolf von Baeyer via condensation of urea and diethyl malonate, though it lacked intrinsic pharmacological activity [3] [8]. The therapeutic era began in 1903 when Emil Fischer and Joseph von Mering discovered barbital (5,5-diethylbarbituric acid), the first clinically viable sedative-hypnotic barbiturate [3] [6]. This breakthrough catalyzed extensive structural exploration, leading to phenobarbital (5-ethyl-5-phenylbarbiturate) in 1912, which introduced antiepileptic efficacy [6]. By the mid-20th century, over 2,500 barbiturates had been synthesized, with approximately 50 entering clinical use—predominantly as anesthetics, anticonvulsants, and sedatives [3] [6]. The subsequent decline in their use for insomnia/anxiety (due to safety concerns and benzodiazepine emergence) narrowed therapeutic applications to specialized areas like intravenous anesthesia (e.g., methohexital) and refractory epilepsy (phenobarbital) [6] [8]. This trajectory underscores the scaffold’s enduring medicinal relevance despite evolving clinical preferences.
Table 1: Key Milestones in Barbiturate Development
Year | Compound | Significance | Reference |
---|---|---|---|
1864 | Barbituric acid | Initial synthesis by von Baeyer | [8] |
1903 | Barbital (5,5-diethyl derivative) | First therapeutic barbiturate; sedative-hypnotic | [3] |
1912 | Phenobarbital | First antiepileptic barbiturate | [6] |
1934 | Thiopental | First intravenous anesthetic (thiobarbiturate) | [6] |
The pharmacological profile of barbiturates critically depends on substitutions at the C5 position of the pyrimidine ring. 5,5-Disubstitution enhances lipid solubility, facilitating blood-brain barrier penetration and modulating onset/duration of action [6] [10]. X-ray crystallographic studies reveal that 5,5-disubstituted derivatives adopt a characteristic C5-endo envelope conformation in the solid state. This geometry induces significant bond length disparities between axial and equatorial C5-substituents—e.g., in 5,5-dibromobarbituric acid, axial C-Br bonds (1.963–1.967 Å) are longer than equatorial bonds (1.907–1.912 Å) due to steric repulsion with pyrimidine ring atoms [4]. The substituents’ steric bulk and electronic properties further dictate hydrogen-bonding capacity and molecular packing. For instance:
C5 Substituents | Example Drug | Key Property Influence |
---|---|---|
Diethyl | Barbital | Long duration; slow metabolism |
Ethyl + phenyl | Phenobarbital | Anticonvulsant efficacy |
Allyl + (1-methylbutyl) | Secobarbital | Intermediate duration; metabolic deactivation |
Cyclohexenyl + methyl | Hexobarbital | Short duration; rapid redistribution |
Strategic 5,5-disubstitution balances pharmacodynamic and pharmacokinetic optimization. The integration of an allyl group (–CH₂CH=CH₂) enables two critical functions:
Conversely, the 2-aminopropyl group (–CH₂CH₂CH₂NH₂) introduces:
The hybrid structure 5-allyl-5-(2-aminopropyl)barbituric acid merges these advantages. The allyl group provides metabolic lability for controlled duration, while the aminopropyl moiety enhances solubility and enables bioconjugation (e.g., peptide coupling or Schiff base formation). This design aligns with modern trends in prodrug development and polymer-drug conjugates, where allyl groups anchor barbiturates to biodegradable matrices via thiol-ene "click" chemistry [7] [9]. Such functionalization expands applications beyond CNS modulation—towards targeted anticancer therapies or stimuli-responsive biomaterials [1] [7].
Table 3: Functional Group Roles in Hybrid Barbiturate Design
Functional Group | Key Contributions | Potential Application |
---|---|---|
Allyl (–CH₂CH=CH₂) | Metabolic deactivation; participation in click chemistry (e.g., thiol-ene reactions) | Prodrugs; polymer-drug conjugates |
2-Aminopropyl (–CH₂CH₂CH₂NH₂) | Enhanced solubility (zwitterion formation); supramolecular recognition sites | Targeted delivery; cocrystal engineering |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: